molecular formula C28H26ClNO4 B11400763 3-benzyl-6-chloro-9-[2-(4-methoxyphenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-6-chloro-9-[2-(4-methoxyphenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11400763
M. Wt: 476.0 g/mol
InChI Key: DONPTPKYRPHYHX-UHFFFAOYSA-N
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Description

3-BENZYL-6-CHLORO-9-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, and a methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-6-CHLORO-9-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-BENZYL-6-CHLORO-9-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-BENZYL-6-CHLORO-9-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C28H26ClNO4

Molecular Weight

476.0 g/mol

IUPAC Name

3-benzyl-6-chloro-9-[2-(4-methoxyphenyl)ethyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C28H26ClNO4/c1-18-22-15-25(29)27-24(26(22)34-28(31)23(18)14-20-6-4-3-5-7-20)16-30(17-33-27)13-12-19-8-10-21(32-2)11-9-19/h3-11,15H,12-14,16-17H2,1-2H3

InChI Key

DONPTPKYRPHYHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=C(C=C4)OC)CC5=CC=CC=C5

Origin of Product

United States

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